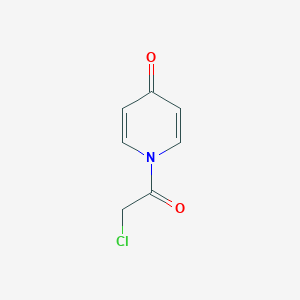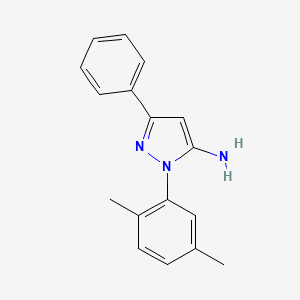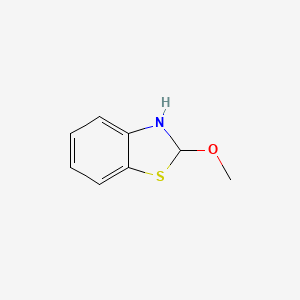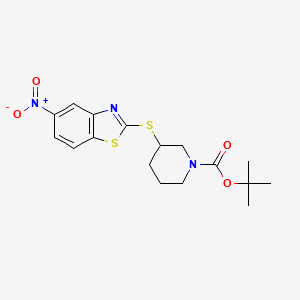
Phenyl-(1-phenylcyclohexyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl-(1-phenylcyclohexyl)methanone is an organic compound with the molecular formula C19H20O It is a ketone derivative characterized by a phenyl group attached to a cyclohexyl ring, which is further bonded to another phenyl group
準備方法
Synthetic Routes and Reaction Conditions
Phenyl-(1-phenylcyclohexyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with cyclohexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency and scalability of production.
化学反応の分析
Types of Reactions
Phenyl-(1-phenylcyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding phenyl-(1-phenylcyclohexyl)methanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
Oxidation: Phenyl-(1-phenylcyclohexyl)carboxylic acid.
Reduction: Phenyl-(1-phenylcyclohexyl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Phenyl-(1-phenylcyclohexyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural analogs are investigated for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing analgesic and anesthetic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of phenyl-(1-phenylcyclohexyl)methanone involves its interaction with specific molecular targets. For instance, its structural analogs, such as phencyclidine, bind to the N-methyl-D-aspartate (NMDA) receptor, blocking ion channels and modulating neurotransmitter release. This interaction can lead to various pharmacological effects, including analgesia and anesthesia .
類似化合物との比較
Phenyl-(1-phenylcyclohexyl)methanone can be compared with other similar compounds, such as:
Phencyclidine (PCP): Known for its dissociative anesthetic properties and NMDA receptor antagonism.
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic effects.
Rolicyclidine: Similar to phencyclidine but with less potent stimulant effects and more pronounced sedative properties.
These compounds share structural similarities but differ in their pharmacological profiles and applications, highlighting the uniqueness of this compound in scientific research.
特性
CAS番号 |
41848-75-3 |
|---|---|
分子式 |
C19H20O |
分子量 |
264.4 g/mol |
IUPAC名 |
phenyl-(1-phenylcyclohexyl)methanone |
InChI |
InChI=1S/C19H20O/c20-18(16-10-4-1-5-11-16)19(14-8-3-9-15-19)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChIキー |
YBSOJLSNLRKPHB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)




![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)


![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

